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molecular formula C15H15N B2502559 3-Phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 78318-00-0

3-Phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2502559
M. Wt: 209.292
InChI Key: RFLDHZLAQOBNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04801593

Procedure details

1-Chloro-3-phenylisoquinoline (2.8 g) was dissolved in absolute alcohol (200 ml) and the solution was heated at reflux while sodium metal (2.4 g) was added in portions. It was maintained at reflux for a further 2 hr., when tlc indicated incomplete reaction. Further sodium metal (2.4 g) was added then, and again (2.4 g)after another 6 hr., the heating being continued for 12 hr. in tote. The ethanol was evaporated in vacuo to give an oil which was partitioned between ether and 2M hydrochloric acid. The aqueous layer was separated, basified with 2M sodium hydroxide solution and extracted with ether (2×150 ml). The ether layer was dried (magnesium sulphate) and evaporated in vacuo to give an oil (2.6 g). This was purified by column chromatography on silica gel and 3-phenyl-1,2,3,4-tetrahydroisoquinoline was eluted with dichloromethane/methanol characterised by its nmr spectrum.
Quantity
2.8 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:3]=1.[Na]>>[C:12]1([CH:4]2[CH2:5][C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[CH2:2][NH:3]2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |^1:17|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
ClC1=NC(=CC2=CC=CC=C12)C1=CC=CC=C1
Name
alcohol
Quantity
200 mL
Type
solvent
Smiles
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
2.4 g
Type
reactant
Smiles
[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
ADDITION
Type
ADDITION
Details
was added in portions
TEMPERATURE
Type
TEMPERATURE
Details
It was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
reaction
WAIT
Type
WAIT
Details
, the heating being continued for 12 hr
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was partitioned between ether and 2M hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1NCC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 106.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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